2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides It features a chloroacetamide moiety linked to a pyrrolidinone ring, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide typically involves the reaction of chloroacetamide with a pyrrolidinone derivative. One common method includes the alkylation of 2-oxopyrrolidine with chloroacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of hydroxyl derivatives or amines.
Scientific Research Applications
2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders and infections.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring may enhance binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide: Similar structure but with a different substitution pattern on the pyrrolidinone ring.
N-(2-Chloroacetyl)pyrrolidine: Lacks the oxo group on the pyrrolidine ring.
2-Chloro-N-(pyrrolidin-1-yl)acetamide: Similar but without the oxo group on the pyrrolidine ring.
Uniqueness
2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide is unique due to the presence of both the chloroacetamide and the 1-methyl-2-oxopyrrolidin-3-yl moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-11-3-2-6(8(11)13)5-10-7(12)4-9/h6H,2-5H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBNJNGCLMJCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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